![molecular formula C13H20ClNO B13253503 (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13253503.png)
(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol: is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a 4-chlorophenyl group, an ethylamino group, and a 3-methylbutan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloroacetophenone, ethylamine, and 3-methylbutan-1-ol.
Step 1: The 4-chloroacetophenone undergoes a reductive amination with ethylamine to form the intermediate 1-(4-chlorophenyl)ethylamine.
Step 2: The intermediate is then subjected to a stereoselective reduction to introduce the chiral center, resulting in (2S)-1-(4-chlorophenyl)ethylamine.
Step 3: Finally, the (2S)-1-(4-chlorophenyl)ethylamine is reacted with 3-methylbutan-1-ol under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Potential applications in drug development due to its structural similarity to known pharmacophores.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group and the ethylamino moiety allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
- (2S)-2-{[1-(4-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol
- (2S)-2-{[1-(4-bromophenyl)ethyl]amino}-3-methylbutan-1-ol
- (2S)-2-{[1-(4-methylphenyl)ethyl]amino}-3-methylbutan-1-ol
Comparison:
- The presence of different substituents on the phenyl ring (chlorine, fluorine, bromine, methyl) can significantly alter the compound’s reactivity, biological activity, and physical properties.
- The unique combination of the 4-chlorophenyl group and the ethylamino moiety in the target compound provides specific interactions that may not be present in similar compounds, highlighting its uniqueness.
特性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
241.76 g/mol |
IUPAC名 |
(2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11/h4-7,9-10,13,15-16H,8H2,1-3H3/t10?,13-/m1/s1 |
InChIキー |
YLQWYNQNQQLOSM-JLOHTSLTSA-N |
異性体SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl |
正規SMILES |
CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


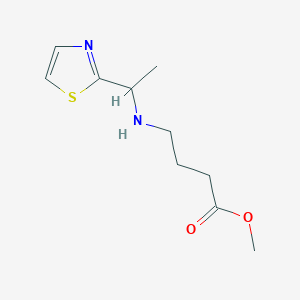
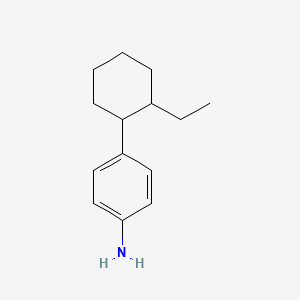

![N-[2-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13253436.png)

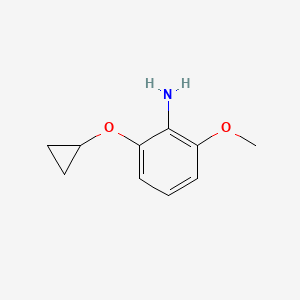
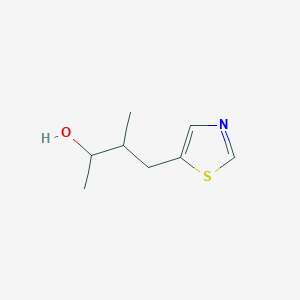
![3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13253452.png)
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+](/img/structure/B13253470.png)
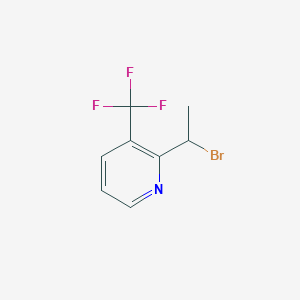
![3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13253497.png)
![Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide](/img/structure/B13253506.png)

![tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)
